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Compound of Interest

Compound Name: 2-Methyl-5-nitro-2H-indazole

Cat. No.: B1295178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various nitroindazole

derivatives in computational docking studies against a range of therapeutically relevant protein

targets. The information presented is collated from recent scientific literature, offering a

centralized resource for understanding the structure-activity relationships and predictive

binding affinities of this important class of compounds. Experimental data is included to support

and validate the computational findings.

Quantitative Data Summary
The following tables summarize the binding affinities and in vitro inhibitory activities of selected

nitroindazole derivatives against their respective protein targets. This data is crucial for

comparing the predicted efficacy of different derivatives and for guiding further structural

optimization.

Table 1: Comparison of Docking Scores and Binding Energies of Nitroindazole Derivatives
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Derivative/Co
mpound

Target Protein PDB ID
Docking Score
(kcal/mol)

Reference

Compound 13 (a

3-chloro-6-nitro-

1H-indazole

derivative)

Trypanothione

Reductase

(TryR)

2JK6

Not explicitly

stated, but noted

as

thermodynamical

ly favorable

[1]

VATR131

Cysteine

Peptidase A

(CPA)

Not specified

Not explicitly

stated, but

interactions were

analyzed

[2]

7-Nitroindazole

(7-NI)

Neuronal Nitric

Oxide Synthase

(nNOS)

Not specified

Not explicitly

stated, but noted

as a potent

inhibitor

[3][4][5]

6-Nitroindazole
Cyclooxygenase-

2 (COX-2)
Not specified

Not explicitly

stated in docking

terms

[6]

5-Nitro-2-picolyl-

indazolin-3-one

(5a)

Nitroreductase

(NTR)
Not specified

Not explicitly

stated,

interactions with

key residues

were identified

[7]

Table 2: Experimental Validation - In Vitro Inhibitory Activity
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Derivative/Co
mpound

Target/Organis
m

Assay Type IC50 Value Reference

Compound 13
Leishmania

major
MTT Assay

Potent growth

inhibitor
[1]

VATR131
Leishmania

amazonensis
In vitro < 10 µM [2]

6-Nitroindazole
Cyclooxygenase-

2 (COX-2)

Enzyme

Immunoassay
19.22 µM [6]

5-Nitroindazole
Cyclooxygenase-

2 (COX-2)

Enzyme

Immunoassay

Not specified, but

showed 70%

inhibition at 50

µM

[6]

5-Aminoindazole
Cyclooxygenase-

2 (COX-2)

Enzyme

Immunoassay
12.32 µM [6]

7-Nitroindazole

(7-NI)

Neuronal Nitric

Oxide Synthase

(nNOS)

L-citrulline

formation assay
Potent inhibitor [3][5]

5-Nitro-2-picolyl-

indazolin-3-one

(5a)

Trypanosoma

cruzi

(epimastigotes)

Cell Viability

Assay
1.1 ± 0.3 µM [7]

5-Nitro-2-picolyl-

indazolin-3-one

(5a)

Trypanosoma

cruzi

(trypomastigotes)

Cell Viability

Assay
5.4 ± 1.0 µM [7]

Experimental Protocols
The methodologies employed in the cited computational docking studies are critical for

understanding the validity and comparability of the results. Below are summaries of the typical

protocols used.
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Molecular Docking Protocol for Nitroindazole
Derivatives with Trypanothione Reductase[1]

Protein Preparation: The X-ray crystal structure of Trypanothione Reductase (PDB code:

2JK6) was retrieved from the Protein Data Bank. Water molecules were removed, and polar

hydrogen atoms and Kollman charges were added using AutoDock Tools.

Ligand Preparation: The 3D structures of the nitroindazole derivatives were generated and

optimized.

Docking Simulation: AutoDock Vina was used to perform the molecular docking. The active

site was defined based on the co-crystallized ligand in the PDB structure. The search

algorithm was run to predict the binding poses and affinities of the derivatives within the

enzyme's active site.

Analysis: The resulting docking poses were analyzed to identify key interactions such as

hydrogen bonds and hydrophobic interactions between the ligands and the protein residues.

General Computational Workflow for Target
Identification and Docking[2]
A broader computational approach was employed to identify potential targets for the

nitroindazole derivative VATR131.[2]

Target Fishing: A library of potential protein targets from Leishmania species was compiled.

Molecular Docking: VATR131 was docked against this library of proteins using AutoDock

Vina. The ligand and protein structures were prepared by adding polar hydrogens and

converting them to the required PDBQT format. A grid box was defined around the potential

binding site for each protein.

Post-Docking Analysis: The binding poses and interaction energies were analyzed to

prioritize the most likely protein targets.

Molecular Dynamics (MD) Simulations: For the most promising protein-ligand complex

(VATR131 with Cysteine Peptidase A), MD simulations were performed to assess the

stability of the binding interactions over time in a simulated biological environment.
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Visualizing the Process
The following diagrams illustrate the typical workflows and biological pathways relevant to the

computational docking of nitroindazole derivatives.
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- Define Torsions

Molecular Docking Simulation
(e.g., AutoDock Vina)

Analyze Docking Results:
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Caption: A generalized workflow for computational docking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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